4-cyano-1H-pyrazole-1-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
149139-46-8 |
|---|---|
Molecular Formula |
C5H4N4O |
Molecular Weight |
136.11 g/mol |
IUPAC Name |
4-cyanopyrazole-1-carboxamide |
InChI |
InChI=1S/C5H4N4O/c6-1-4-2-8-9(3-4)5(7)10/h2-3H,(H2,7,10) |
InChI Key |
WMSVIEHIHGXLDN-UHFFFAOYSA-N |
SMILES |
C1=C(C=NN1C(=O)N)C#N |
Canonical SMILES |
C1=C(C=NN1C(=O)N)C#N |
Synonyms |
1H-Pyrazole-1-carboxamide,4-cyano-(9CI) |
Origin of Product |
United States |
Contextualization of 4 Cyano 1h Pyrazole 1 Carboxamide Within Pyrazole Chemistry
The pyrazole (B372694) ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This fundamental structure is known for its tautomeric properties and its ability to participate in a variety of chemical reactions, including electrophilic substitution, which typically occurs at the 4-position. globalresearchonline.netmdpi.com The chemistry of pyrazoles is a well-established and continuously evolving field, with these heterocycles serving as foundational scaffolds in numerous applications, from agrochemicals to pharmaceuticals. globalresearchonline.net
The introduction of a cyano (-CN) group and a carboxamide (-C(O)NH2) group at the 4- and 1-positions of the pyrazole ring, respectively, imparts specific reactivity and properties to the 4-cyano-1H-pyrazole-1-carboxamide molecule. The cyano group is a strong electron-withdrawing group, influencing the electronic nature of the pyrazole ring. The carboxamide group at the N1 position is a key feature that defines it as a pyrazole-1-carboxamide. This class of compounds has garnered significant interest due to the diverse biological activities exhibited by its derivatives.
The synthesis of substituted pyrazoles is often achieved through the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.gov This versatile approach allows for the introduction of a wide array of substituents onto the pyrazole core, enabling the systematic exploration of structure-activity relationships.
Significance of Pyrazole 1 Carboxamide Scaffolds in Academic Research
General Principles of Pyrazole Ring Formation
The construction of the pyrazole core is a cornerstone of heterocyclic chemistry, with several established methods that can be adapted to produce cyanopyrazole derivatives. These methods often involve the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic species.
Cyclization Reactions
Cyclization reactions are a fundamental approach to pyrazole synthesis. A prominent strategy involves the [3+2] cycloaddition of 1,3-dipoles with suitable dipolarophiles. For instance, the reaction of fluorinated nitrile imines with dicyanoalkenes provides a one-pot method for creating fully substituted N1-aryl-3-di/trifluoromethyl-4/5-cyanopyrazoles. technion.ac.ilnih.gov This approach is notable for its ability to generate a diverse library of cyanopyrazole analogs. technion.ac.il
Another key cyclization pathway involves the reaction of hydrazines with α,β-alkynic hydrazones, which can be prepared from the corresponding propargyl aldehydes and ketones. Treatment with molecular iodine induces an electrophilic cyclization to yield 4-iodopyrazoles, which can be further functionalized.
Multi-component Reaction Approaches
Multi-component reactions (MCRs) have gained prominence for their efficiency in generating molecular complexity in a single step. A notable example is the one-pot synthesis of 5-amino-3-aryl-4-cyano-N-cyclohexyl-1H-pyrazole-1-carbothioamide derivatives. biointerfaceresearch.com This reaction proceeds through the initial formation of a thiosemicarbazide (B42300) from hydrazine hydrate (B1144303) and an isothiocyanate. Subsequent nucleophilic addition of the thiosemicarbazide to an arylidene malononitrile (B47326), followed by intramolecular cyclization, tautomerization, and oxidation, yields the final product. biointerfaceresearch.com This methodology can be conceptually extended to the synthesis of the target this compound by substituting isothiocyanates with isocyanates.
A variety of catalysts can be employed in these MCRs, including taurine (B1682933) and piperidine, often in aqueous media, highlighting the green chemistry aspects of these approaches. nih.gov
Table 1: Examples of Multi-component Reactions for Pyrazole Synthesis
| Reactants | Catalyst/Solvent | Product Type | Yield | Reference |
|---|---|---|---|---|
| Hydrazine hydrate, arylidene malononitrile, cyclohexyl isothiocyanate | HAp/ZnCl2 (nano-flakes), solvent-free | 5-amino-3-aryl-4-cyano-N-cyclohexyl-1H-pyrazole-1-carbothioamide | 80-95% | biointerfaceresearch.com |
| (Hetaryl)aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | Taurine, water | 1,4-dihydropyrano[2,3-c]pyrazoles | 85-92% | nih.gov |
| Aldehydes, malononitrile, hydrazine hydrate, ethyl acetoacetate/diethyl malonate | Piperidine, aqueous medium | Pyrano[2,3-c]pyrazole derivatives | 85-93% | nih.gov |
| Aldehydes, β-ketophosphonates, diazoacetonitrile | Base-mediated | Highly substituted cyanopyrazoles | Not specified | colab.ws |
Condensation Reactions
Condensation reactions are a classic and widely used method for pyrazole synthesis. A common approach involves the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents. To obtain a 4-cyanopyrazole, a suitable precursor bearing a cyano group is required.
For example, the synthesis of 5-amino-4-cyanopyrazoles can be achieved through the reaction of malononitrile or its derivatives with hydrazines. tandfonline.com Similarly, the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with various reagents can lead to a variety of fused heterocyclic systems. mdpi.com
Coupling Reactions
While not a primary method for forming the pyrazole ring itself, coupling reactions are crucial for the functionalization of a pre-formed pyrazole core. For instance, a pyrazole-3-carboxylic acid can be converted to its corresponding acid chloride, which can then be coupled with various amines to form pyrazole-3-carboxamides. nih.gov This strategy could be applied to a 4-cyanopyrazole-1-carboxylic acid precursor to generate the target molecule.
Regioselective Synthesis Strategies for 4-cyano-1H-pyrazole-1-carboxamides
The synthesis of unsymmetrically substituted pyrazoles often yields a mixture of regioisomers. Therefore, developing regioselective strategies for the introduction of substituents at specific positions is a critical aspect of pyrazole chemistry.
Tertiary Carbocation Chemistry in N1-Alkylation
The regioselective functionalization of the N1 position of the pyrazole ring is a key step in the synthesis of many biologically active compounds. One strategy involves the use of electrophiles that can generate stable carbocation intermediates. While not a direct synthesis of a carboxamide, the principles of N-alkylation using precursors to tertiary carbocations provide valuable insight into achieving N1 selectivity.
A method for the N-alkylation of pyrazoles has been developed using trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst. The proposed mechanism involves the initial protonation of the imidate, which then ionizes to form an acetamide (B32628) and a carbocation. This carbocation is subsequently trapped by the pyrazole nitrogen. The use of trichloroacetimidates derived from secondary alcohols that can form stabilized carbocations, such as benzhydryl imidates, leads to good yields of the N-alkylated pyrazole. The regioselectivity in unsymmetrical pyrazoles is primarily governed by steric factors, with the alkyl group preferentially attaching to the less hindered nitrogen atom. This method highlights how the generation of a stable carbocationic intermediate can be a powerful tool for achieving regioselective N-functionalization of the pyrazole ring.
Table 2: N-Alkylation of Pyrazoles using Trichloroacetimidates
| Pyrazole Substrate | Trichloroacetimidate Electrophile | Catalyst | Product | Yield |
|---|---|---|---|---|
| Pyrazole | Benzhydryl trichloroacetimidate | Camphorsulfonic acid | 1-Benzhydryl-1H-pyrazole | Good |
| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | Camphorsulfonic acid | Mixture of N1 and N2 regioisomers | Good |
| Indazole | Phenethyl trichloroacetimidate | Camphorsulfonic acid | 1-Phenethyl-1H-indazole | 41% |
Directed Synthetic Approaches
The synthesis of this compound and its derivatives can be achieved through several strategic approaches, often involving multicomponent reactions or sequential functionalization of a pre-formed pyrazole core. A primary method involves the cyclocondensation of a hydrazine equivalent with a 1,3-dielectrophilic species, a cornerstone of pyrazole synthesis.
One plausible directed approach involves a three-component reaction. This strategy could utilize a Knoevenagel condensation followed by a formal [3+2] cycloaddition. For instance, an aldehyde, a malononitrile derivative, and a reagent that can introduce the N1-carboxamide functionality could be reacted in a one-pot synthesis. Research has demonstrated the feasibility of reacting aldehydes, malononitrile, and diazoacetonitrile to form dicyanopyrazoles. By substituting diazoacetonitrile with a suitable diazo-carboxamide equivalent or by subsequent transformation of a cyano group, the target scaffold can be achieved.
Another key strategy is the sequential functionalization of a pre-existing pyrazole ring. This can begin with a 4-unsubstituted pyrazole, which is first cyanated at the C4-position. Subsequently, the N1-position can be acylated to introduce the carboxamide group. For example, 4-alkyl- and 4-H-pyrazoles can be sequentially metalated using a magnesium base like TMPMgCl·LiCl, followed by reaction with an electrophile to introduce the cyano group at the C5-position, a method that could be adapted for C4 functionalization nih.gov. Following the formation of 4-cyanopyrazole, the N1-carboxamide group can be introduced by reaction with isocyanic acid or a chloroformyl amide.
A notable multicomponent reaction for a related class of compounds, 1H-pyrazole-1-carbothioamides, involves the reaction of hydrazine hydrate, an arylidene malononitrile, and an isothiocyanate. biointerfaceresearch.com This highlights a powerful synthetic route that, by replacing the isothiocyanate with an isocyanate or a related synthon, could be adapted for the synthesis of this compound derivatives.
Functional Group Transformations and Derivatization Approaches
The this compound scaffold contains multiple reactive sites—the pyrazole ring, the cyano group, and the carboxamide moiety—each amenable to a variety of functional group transformations and derivatization.
Halogenation of Pyrazole Carboxamides
The pyrazole ring is susceptible to electrophilic halogenation, typically at the C4 position if it is unsubstituted. For a 4-cyanopyrazole derivative, halogenation would be directed to other available positions on the ring, such as C3 or C5. The reaction is commonly performed using N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). researchgate.netglobalresearchonline.net
Research has shown that direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with NXS reagents proceeds efficiently at room temperature, yielding 4-halogenated pyrazole derivatives in moderate to excellent yields. beilstein-archives.org This method is often metal-free and demonstrates a broad substrate scope. beilstein-archives.org The reaction can be carried out in various solvents, including carbon tetrachloride (CCl₄) and water, without the need for catalysts. researchgate.net Electrochemical methods have also been employed for the halogenation of pyrazoles under mild conditions. nih.gov Given this precedent, it is highly probable that this compound could be halogenated at the C3 or C5 position using similar methodologies.
Table 1: Halogenation of Pyrazole Derivatives
| Pyrazole Substrate | Reagent | Solvent | Position of Halogenation | Yield | Reference |
|---|---|---|---|---|---|
| 3,5-dimethyl-1H-pyrazole | N-chlorosuccinimide (NCS) | CCl₄ or H₂O | C4 | 95-98% | nih.gov |
| 3-Aryl-1H-pyrazol-5-amines | N-halosuccinimide (NXS) | DMSO | C4 | Moderate to Excellent | beilstein-archives.org |
| General Pyrazoles | N-halosuccinimide (NXS) | CCl₄ or H₂O | C4 | Excellent | researchgate.net |
Substitution Reactions of Cyano and Carboxamide Moieties
The cyano and carboxamide functional groups offer extensive opportunities for derivatization.
Cyano Group Transformations: The cyano group at the C4 position is a versatile handle for further molecular elaboration. It can undergo [3+2] cycloaddition reactions with reagents like sodium azide (B81097) to form tetrazole rings, creating pyrazolyl-tetrazole hybrid molecules. researchgate.net This transformation is typically performed using sodium azide and ammonium (B1175870) chloride in a solvent like dimethylformamide (DMF). researchgate.net The cyano group can also be hydrolyzed to a carboxylic acid or a carboxamide under acidic or basic conditions, or reduced to an aminomethyl group. These transformations allow for the introduction of a wide range of other functional groups.
Carboxamide Moiety Transformations: The N1-carboxamide group is also reactive. It can be hydrolyzed to regenerate the N-H pyrazole, which can then be subjected to various N-alkylation or N-arylation reactions. A key reagent, 1H-pyrazole-1-carboxamidine hydrochloride, is known to be an effective agent for the guanylation of amines, demonstrating the reactivity of the N1-substituent. acs.org This suggests that the N1-carboxamide of the target compound could potentially react with nucleophiles. Furthermore, studies on pyrazole-1-carboximide derivatives show that this related functionality can undergo various reactions, including cyclization. asianpubs.org
Cyclization Reactions Leading to Fused Heterocyclic Structures
Derivatives of this compound, particularly those bearing an additional functional group such as an amino group at the C5 position, are valuable precursors for the synthesis of fused heterocyclic systems. These fused pyrazoles, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, are of significant interest in medicinal chemistry.
For example, 5-amino-1-aryl-1H-pyrazole-4-carbonitriles are known to react with β-dicarbonyl compounds in the presence of a Lewis acid like tin(IV) chloride to yield pyrazolo[3,4-b]pyridines. researchgate.net In another important transformation, the C5-amino group can be diazotized and subsequently cyclized to form a pyrazolo[3,4-d] biointerfaceresearch.comresearchgate.netnih.govtriazine ring system. tandfonline.com Furthermore, reaction with formic acid or other one-carbon synthons can lead to the formation of pyrazolo[3,4-d]pyrimidin-4-ones. tandfonline.com These reactions demonstrate that a suitably substituted this compound derivative can serve as a key intermediate for a diverse array of fused heterocycles.
Table 2: Cyclization Reactions of Functionalized Pyrazoles
| Starting Pyrazole | Reagents | Fused Heterocycle Formed | Reference |
|---|---|---|---|
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | NaNO₂, HCl | 4-Chloro-7-phenyl-7H-pyrazolo[3,4-d] biointerfaceresearch.comresearchgate.netnih.govtriazine | tandfonline.com |
| 4-Chloro-7-phenyl-7H-pyrazolo[3,4-d] biointerfaceresearch.comresearchgate.netnih.govtriazine | Morpholine | 4-Morpholino-7-phenyl-7H-pyrazolo[3,4-d] biointerfaceresearch.comresearchgate.netnih.govtriazine | tandfonline.com |
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Formic Acid | 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | tandfonline.com |
| 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles | Acetylacetone, SnCl₄ | Pyrazolo[3,4-b]pyridines | researchgate.net |
Catalytic Systems and Optimized Reaction Conditions in Pyrazole Carboxamide Synthesis
The synthesis and functionalization of pyrazole carboxamides are often enhanced by the use of catalytic systems, which can improve yields, regioselectivity, and reaction conditions.
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a vital role in the synthesis of complex pyrazole derivatives. Transition metal catalysts, particularly those based on palladium, rhodium, and copper, are widely employed.
Palladium-catalyzed cross-coupling reactions are a powerful tool for the C-H functionalization of pyrazole rings. For instance, the Suzuki-Miyaura cross-coupling reaction has been used to arylate pyrazole amides. In one study, a bromo-substituted pyrazole amide was coupled with various arylboronic acids using a Pd(0) catalyst, such as Pd(PPh₃)₄, in the presence of a base like K₃PO₄ and a solvent like 1,4-dioxane, to produce arylated pyrazole amides in good yields. mdpi.com Palladium-catalyzed carbonylation of aryl iodides in the presence of acetylenic acids and hydrazines also provides an efficient route to substituted pyrazoles. nih.gov
Rhodium catalysts have been utilized for N-H insertion reactions. These transformations can be used to form C-N bonds, which is relevant for the synthesis of N-substituted pyrazole derivatives. researchgate.net Copper-catalyzed reactions, often under acid-free conditions, provide an efficient method for the condensation reactions that form the pyrazole ring itself. organic-chemistry.org These catalytic systems often operate under milder conditions than traditional methods, offering a more sustainable and efficient pathway to the target molecules.
Table 3: Homogeneous Catalysis in Pyrazole Synthesis and Functionalization
| Reaction Type | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Pd(0) catalyst (e.g., Pd(PPh₃)₄), K₃PO₄ base | Arylation of halogenated pyrazole amides. | mdpi.com |
| Carbonylation/Cyclization | Palladium ligand complex, Mo(CO)₆ (CO source) | One-pot formation of substituted pyrazoles from aryl iodides. | nih.gov |
| N-H Insertion | Rhodium(II) acetate | Formation of N-substituted amines from carbenes and N-H compounds. | researchgate.net |
| Condensation/Cyclization | Copper(II) nitrate | Highly regioselective synthesis of substituted pyrazoles at room temperature. | nih.gov |
Heterogeneous Catalysis
The use of heterogeneous catalysts offers significant advantages in organic synthesis, including simplified product purification, catalyst recyclability, and improved sustainability. Several heterogeneous catalytic systems have been effectively employed for the synthesis of pyrazole derivatives, including those with cyano and carboxamide functionalities.
A notable example is the one-pot, multicomponent synthesis of 5-amino-4-cyano-N-cyclohexyl-1H-pyrazole-1-carbothioamide derivatives using HAp/ZnCl2 nano-flakes as a catalyst. biointerfaceresearch.com This solvent-free approach involves the reaction of hydrazine hydrate, arylidene malononitrile, and cyclohexyl isothiocyanate. The catalyst, characterized as zinc chloride adsorbed on the surface of hydroxyapatite (B223615) (HAp) nano-rods, facilitates the reaction at 60-70°C, leading to high yields (80-90%) in short reaction times (30-40 minutes). biointerfaceresearch.com The plausible mechanism involves the initial formation of a thiosemicarbazide from hydrazine hydrate and the isothiocyanate, followed by a nucleophilic addition to the arylidene malononitrile, and subsequent intramolecular cyclization and oxidation to yield the final pyrazole product. biointerfaceresearch.com
Another effective heterogeneous system involves the use of a CuO-La2O3 nanocomposite for the synthesis of pyrano[2,3-c]pyrazoles, a related fused pyrazole structure. researchgate.net This binary acid-base nanocatalyst demonstrates high efficiency in one-pot multicomponent reactions, highlighting the potential of mixed metal oxides in catalyzing pyrazole ring formation. Key advantages of this catalyst include its high selectivity, simple preparation, and reusability. researchgate.net Similarly, nano-ZnO has been shown to be an effective catalyst for the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol, demonstrating the versatility of metal oxide nanocatalysts in pyrazole synthesis. mdpi.com
The development of magnetically separable catalysts, such as Schiff base-coordinated Cu(II) on Fe3O4@SiO2 nanoparticles, represents a further advancement. nih.gov These catalysts are highly efficient for synthesizing tetrazole derivatives in water and can be easily recovered and reused multiple times without significant loss of activity, a principle applicable to the synthesis of other nitrogen-containing heterocycles like pyrazoles. nih.gov
Table 1: Performance of Heterogeneous Catalysts in Pyrazole Synthesis This table summarizes the reaction conditions and outcomes for various heterogeneous catalysts used in the synthesis of pyrazole derivatives.
| Catalyst | Reactants | Product Type | Solvent | Temperature (°C) | Yield (%) | Reference |
| HAp/ZnCl2 nano-flakes | Hydrazine hydrate, arylidene malononitrile, cyclohexyl isothiocyanate | 5-Amino-4-cyano-1H-pyrazole-1-carbothioamide | None | 60-70 | 80-90 | biointerfaceresearch.com |
| CuO-La2O3 nanocomposite | Ethyl acetoacetate, hydrazine hydrate, malononitrile, aromatic aldehydes | Pyrano[2,3-c]pyrazole | Ethanol | Reflux | 90-96 | researchgate.net |
| Nano-ZnO | Ethyl acetoacetate, phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5-ol | None | 120 | 92 | mdpi.com |
Solvent Effects and Reaction Parameter Optimization
The optimization of reaction parameters, particularly the choice of solvent, is crucial for maximizing the yield and regioselectivity of pyrazole synthesis. The traditional cyclocondensation of 1,3-dicarbonyl compounds with hydrazines is highly influenced by the solvent medium. mdpi.comnih.gov
Research has shown that aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) can provide superior results compared to commonly used polar protic solvents like ethanol. mdpi.comnih.gov For instance, the regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles via the condensation of 1,3-diketones and arylhydrazines proceeds efficiently at room temperature in DMAc, achieving high yields ranging from 59% to 98%. mdpi.com
The optimization process often involves a systematic evaluation of catalysts, solvents, temperature, and reaction time. For the synthesis of pyrazole-pyridine conjugates, various conditions were tested to achieve high yields in a metal-free approach. researchgate.net Similarly, in the development of pyrazole-carboxamides as carbonic anhydrase inhibitors, reaction conditions were optimized. The final step involved reacting a pyrazole acid chloride with various sulfonamides in tetrahydrofuran (B95107) (THF) under reflux for 5 hours, resulting in high yields of the target compounds. nih.gov
The synthesis of 5-cyano-1-phenyl-N-methyl-1H-pyrazole-4-carboxamide illustrates the importance of temperature control. The initial reaction between 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester, and sodium cyanide is conducted in dimethylsulfoxide (DMSO) at an elevated temperature of 100-125°C. prepchem.com Subsequent amidation with aqueous methylamine (B109427) is then carried out at room temperature to yield the final product. prepchem.com
Table 2: Effect of Solvents on Pyrazole Synthesis This table illustrates the impact of different solvent types on the yield of pyrazole formation.
| Reactants | Solvent | Temperature | Yield (%) | Observation | Reference |
| 1,3-Diketones, Arylhydrazines | N,N-Dimethylacetamide (DMAc) | Room Temp. | 59-98 | High regioselectivity and yield in aprotic dipolar solvent. | mdpi.com |
| 1,3-Diketones, Arylhydrazines | Ethanol | Reflux | (Not specified) | Aprotic dipolar solvents found to be superior. | nih.gov |
| Pyrazole Carboxylic Acid Chloride, Sulfonamides | Tetrahydrofuran (THF) | Reflux | High | Effective for the final amidation step. | nih.gov |
| 5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, Sodium Cyanide | Dimethylsulfoxide (DMSO) | 100-125°C | 73.6 (corrected) | High temperature needed for the cyanation step. | prepchem.com |
Scalable Synthesis and Preparative Methodologies
The transition from laboratory-scale synthesis to large-scale industrial production requires robust, efficient, and scalable methodologies. Several processes for preparing pyrazole derivatives have been developed with scalability in mind.
A practical and scalable three-step process has been described for the preparation of 4-amino-1,3-dimethylpyrazole hydrochloride, a useful starting material for more complex derivatives. researchgate.net This synthesis begins with methyl hydrazine and technical grade acetaldehyde (B116499) dimethylacetal, demonstrating the use of readily available and cost-effective reagents. The process is designed to produce the target molecule in high chemical and isomeric purity (>99.0%). researchgate.net
For the synthesis of N-phenylpyrazole-1-carboxamides, a key class of agrochemicals, an efficient coupling method has been developed. google.com This method involves reacting a pyrazolecarboxylic acid with an anthranilamide in the presence of a sulfonyl chloride and a base. The order of addition is critical for process control; combining the carboxylic acid and the aniline (B41778) first, followed by the controlled addition of the sulfonyl chloride, allows for effective management of the reaction rate on a larger scale. google.com
A specific preparative method for 5-cyano-1-phenyl-N-methyl-1H-pyrazole-4-carboxamide has been documented, starting from 40.0 g of 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. prepchem.com The process involves a cyanation reaction with sodium cyanide in DMSO, followed by amidation with 40% aqueous methylamine. This procedure resulted in a 73.6% corrected yield of the 96.19% pure product, indicating its viability for preparing significant quantities of the compound. prepchem.com
Solid-Phase Synthesis Techniques for Pyrazole Carboxamide Libraries
Solid-phase synthesis is a powerful tool for the rapid generation of large combinatorial libraries of compounds, which is essential for drug discovery and lead optimization. This technique has been successfully applied to the synthesis of pyrazole carboxamide libraries. mdpi.com
A validated solid-phase synthesis scheme allows for the creation of diverse pyrazole structures. mdpi.com The general process involves anchoring a suitable starting material to a solid support, such as a Rink amide resin, followed by a sequence of chemical transformations. A typical sequence includes:
Loading: An acetyl-bearing moiety is loaded onto the resin.
Claisen Condensation: Reaction to form a β-diketone intermediate.
α-Alkylation: Introduction of diversity at another position.
Cyclization: Reaction of the resin-bound β-diketone with various monosubstituted hydrazines to form the pyrazole ring. mdpi.com
This split-and-mix approach enables the generation of vast libraries. For example, a library of 11,760 compounds was prepared, divided into 41 pyrazole sublibraries, by utilizing 4 acetyl carboxylic acids, 35 carboxylic esters, and 41 different hydrazines. mdpi.com The solid-phase format simplifies the purification process, as excess reagents and by-products are washed away after each step, and it is highly amenable to automation. mdpi.com
Another solid-phase route has been developed for 1,5-substituted pyrazole-4-carboxamides. researchgate.net This method involves the acylation of a resin-bound secondary amine with a β-ketoester, conversion to a vinylogous amide, pyrazole formation with an aryl hydrazine, and finally, cleavage of the product from the resin. This strategy was used to construct a library of over 1000 analogues for screening as G-Protein coupled receptor (GPCR) ligands. researchgate.net These techniques are directly applicable to the synthesis of libraries based on the this compound scaffold by choosing appropriately functionalized building blocks.
Spectroscopic and Structural Elucidation of 4 Cyano 1h Pyrazole 1 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, the precise connectivity and spatial arrangement of atoms can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 4-cyano-1H-pyrazole-1-carboxamide is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring and the carboxamide group. The pyrazole ring contains two protons, H3 and H5, which are in different chemical environments. The proton at the 5-position (H5) is generally shifted further downfield compared to the proton at the 3-position (H3) due to the anisotropic effect of the adjacent cyano group and the carboxamide substituent.
The carboxamide group (-CONH₂) will show a broad signal for the two exchangeable protons. The exact chemical shift of these protons can be influenced by the solvent, concentration, and temperature.
A predicted ¹H NMR data table for this compound in a common deuterated solvent like DMSO-d₆ is presented below. The predicted values are based on the analysis of similar pyrazole derivatives.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | ~8.2 | d | ~2.5 |
| H5 | ~9.0 | d | ~2.5 |
| -NH₂ | ~7.5 - 8.0 | br s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the five carbon atoms in the molecule: three from the pyrazole ring, one from the cyano group, and one from the carboxamide carbonyl group.
The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are influenced by the substituents. The carbon atom bearing the cyano group (C4) is expected to be at a relatively upfield position for a substituted carbon, while the carbons adjacent to the nitrogen atoms (C3 and C5) will appear further downfield. The cyano carbon (-C≡N) has a characteristic chemical shift in the range of 115-120 ppm. The carbonyl carbon of the carboxamide group (-C=O) is typically observed in the downfield region of the spectrum.
A predicted ¹³C NMR data table for this compound is provided below.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | ~140 |
| C4 | ~95 |
| C5 | ~145 |
| -C≡N | ~117 |
| -C=O | ~155 |
Advanced NMR Techniques for Structural Confirmation (e.g., NOESY, N-HSQC)
To unambiguously confirm the structure of this compound, advanced 2D NMR techniques can be employed.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is used to identify protons that are close to each other in space, regardless of whether they are directly bonded. For this compound, a NOESY experiment could show a correlation between the carboxamide protons and the H5 proton of the pyrazole ring, which would help to confirm the orientation of the carboxamide group.
Nitrogen-Hydrogen Single Quantum Coherence (N-HSQC): This experiment correlates the chemical shifts of nitrogen atoms with their directly attached protons. An N-HSQC spectrum would show correlations for the N-H bonds in the carboxamide group and potentially the N-H of the pyrazole ring if there is a tautomeric equilibrium. This can be particularly useful in distinguishing between different possible tautomers or isomers. The application of such techniques is crucial for the complete structural elucidation of complex heterocyclic systems.
Conformational Studies via NMR Solvent Shifts
The conformation of this compound, particularly the orientation of the carboxamide group relative to the pyrazole ring, can be investigated by studying the effect of different solvents on the ¹H NMR chemical shifts. Aromatic solvents like benzene-d₆ can induce significant shifts in the proton resonances of nearby protons due to the solvent's magnetic anisotropy.
By comparing the ¹H NMR spectra recorded in an inert solvent (like CDCl₃) and an aromatic solvent (like benzene-d₆), it is possible to deduce the preferred conformation of the molecule in solution. Protons that are located on the same side of the molecule as the aromatic solvent will experience an upfield shift in their resonance frequency. This information can be used to determine the spatial relationship between the carboxamide group and the pyrazole ring.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a valuable tool for identifying the functional groups present in a molecule. Each functional group has characteristic vibrational frequencies that result in absorption bands at specific wavenumbers in the IR spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the cyano (-C≡N) and carboxamide (-CONH₂) functional groups.
Cyano Group (-C≡N): The stretching vibration of the carbon-nitrogen triple bond of the cyano group typically appears as a sharp, medium-intensity band in the region of 2260-2220 cm⁻¹.
Carboxamide Group (-CONH₂): This group gives rise to several characteristic bands:
N-H Stretching: Two bands are typically observed for the symmetric and asymmetric stretching vibrations of the N-H bonds in the region of 3400-3100 cm⁻¹. These bands can be broadened by hydrogen bonding.
C=O Stretching (Amide I band): A strong absorption band due to the carbonyl stretch is expected in the range of 1680-1630 cm⁻¹.
N-H Bending (Amide II band): This band, arising from the in-plane bending of the N-H bond, is typically found around 1640-1590 cm⁻¹.
The presence of these characteristic absorption bands in the IR spectrum would provide strong evidence for the presence of the cyano and carboxamide functional groups in the molecule.
A table summarizing the expected characteristic IR absorption bands for this compound is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| -C≡N | C≡N Stretch | 2260 - 2220 | Medium, Sharp |
| -CONH₂ | N-H Stretch | 3400 - 3100 | Medium to Strong, Broad |
| -CONH₂ | C=O Stretch (Amide I) | 1680 - 1630 | Strong |
| -CONH₂ | N-H Bend (Amide II) | 1640 - 1590 | Medium to Strong |
Raman Spectroscopy
The most distinct feature in the spectrum is the stretching vibration of the nitrile group (C≡N). This bond typically produces a sharp and intense band in the 2200–2260 cm⁻¹ region, a range that is relatively free from other common vibrational modes, making it an excellent diagnostic marker. nih.gov Studies on related cyano-containing aromatic compounds have shown this peak to be sensitive to the local electronic environment. nih.gov
The pyrazole ring gives rise to several characteristic vibrations. These include in-plane ring stretching modes, often observed between 1400 cm⁻¹ and 1600 cm⁻¹, and N-N stretching, which can appear around 1447 cm⁻¹. scialert.net The carboxamide group contributes with its own set of characteristic bands. The C=O stretching vibration (Amide I band) is a strong Raman scatterer and typically appears in the 1650–1680 cm⁻¹ region. nih.gov The N-H in-plane bending (Amide II band) and C-N stretching vibrations also provide valuable structural information. Furthermore, low-frequency modes corresponding to skeletal deformations and intermolecular interactions can also be observed, particularly in the solid state. tandfonline.com
Table 1: Predicted Characteristic Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Cyano (-C≡N) | Stretching | 2200 - 2260 |
| Carboxamide (C=O) | Amide I Stretching | 1650 - 1680 |
| Carboxamide (N-H) | Bending | 1550 - 1620 |
| Pyrazole Ring | C=C / C=N Stretching | 1400 - 1600 |
| Pyrazole Ring | N-N Stretching | ~1450 |
| Carboxamide (C-N) | Stretching | 1200 - 1300 |
Mass Spectrometry in Molecular Formula Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like this compound. nih.govnih.gov This method gently transfers ions from solution into the gas phase, minimizing fragmentation and typically yielding intact molecular ions or pseudo-molecular ions. nih.gov
For this compound, analysis can be performed in both positive and negative ion modes. In positive ion mode (ESI+), the molecule is expected to readily form a protonated species, [M+H]⁺, due to the basicity of the nitrogen atoms in the pyrazole ring. nih.gov Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed. mdpi.com In negative ion mode (ESI-), the carboxamide N-H proton is sufficiently acidic to be lost, forming a deprotonated molecule, [M-H]⁻. chemrxiv.org The choice between positive and negative mode often depends on the solvent system and the desire to achieve the highest sensitivity. chemrxiv.org
The primary goal of ESI-MS in this context is the confirmation of the molecular formula, C₅H₄N₄O. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the detected ions. nih.gov
The theoretical monoisotopic mass of this compound is 136.0385 Da. The analysis of the high-resolution mass spectrum would be expected to show a peak corresponding to the m/z (mass-to-charge ratio) of the protonated or deprotonated molecule that matches this theoretical value within a very small error margin (typically <5 ppm). The detection of these exact masses provides definitive confirmation of the compound's molecular formula.
Table 2: Predicted m/z Values for Molecular Ions of C₅H₄N₄O in ESI-MS
| Ion Species | Formula | Ionization Mode | Calculated Monoisotopic m/z |
|---|---|---|---|
| [M+H]⁺ | C₅H₅N₄O⁺ | Positive | 137.0458 |
| [M+Na]⁺ | C₅H₄N₄ONa⁺ | Positive | 159.0277 |
| [M-H]⁻ | C₅H₃N₄O⁻ | Negative | 135.0312 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides precise information on the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly available, analysis of closely related pyrazole-carboxamide derivatives allows for a detailed prediction of its solid-state characteristics. mdpi.comnih.gov
The pyrazole ring is expected to be nearly planar. The C-N bond connecting the carboxamide group to the pyrazole N1 position will exhibit partial double-bond character, restricting rotation. In the solid state, intermolecular hydrogen bonding is a dominant force in dictating the molecular packing. mdpi.com The carboxamide group is an excellent hydrogen bond donor (-NH₂) and acceptor (C=O), often leading to the formation of well-defined supramolecular structures like dimers or chains. mdpi.comrsc.org For instance, molecules can form centrosymmetric dimers through N-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. mdpi.com The nitrogen atoms of the pyrazole ring and the cyano group can also act as hydrogen bond acceptors, leading to more complex three-dimensional networks. researchgate.netnih.gov
Table 3: Representative Crystallographic Parameters from a Related Pyrazole Carboxamide Derivative
| Parameter | Description | Typical Value |
|---|---|---|
| C=O Bond Length | Carboxamide carbonyl | ~1.23 Å |
| C-N Bond Length | Carboxamide C-N | ~1.33 Å |
| N-N Bond Length | Pyrazole ring | ~1.35 Å |
| C≡N Bond Length | Cyano group | ~1.14 Å |
| N-H···O Distance | Hydrogen bond | 2.8 - 3.0 Å |
| Dihedral Angle | Pyrazole/Carboxamide | Varies, often near-planar |
(Data derived from analogous structures reported in crystallographic databases.) mdpi.commdpi.com
For N-unsubstituted pyrazoles, annular tautomerism is a key consideration, where the proton on the nitrogen atom can reside on either N1 or N2. nih.govfu-berlin.de However, in this compound, the presence of the carboxamide substituent at the N1 position "fixes" the tautomeric form, preventing this type of proton migration between the ring nitrogens.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. This process provides the mass percentages of the constituent elements, which is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound. The molecular formula for this compound is C₅H₄N₄O, with a molecular weight of 136.11 g/mol . nist.govwikipedia.orgnist.govnih.govnih.gov
The verification of the compound's stoichiometry is achieved by comparing the experimentally determined elemental percentages with the theoretically calculated values derived from its proposed molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the structural integrity and purity of the synthesized compound.
Below is a data table presenting the theoretical elemental composition of this compound. Experimental values obtained from elemental analysis should closely align with these theoretical percentages to confirm the correct elemental composition.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.01 | 5 | 60.05 | 44.13 |
| Hydrogen | H | 1.008 | 4 | 4.032 | 2.96 |
| Nitrogen | N | 14.01 | 4 | 56.04 | 41.17 |
| Oxygen | O | 16.00 | 1 | 16.00 | 11.75 |
| Total | 136.122 | 100.00 |
The research findings would typically involve conducting a combustion analysis for carbon, hydrogen, and nitrogen. In this process, a sample of this compound is combusted in an excess of oxygen, and the resulting gaseous products (carbon dioxide, water, and nitrogen gas) are collected and quantified. The percentage of oxygen is usually determined by difference. The experimentally obtained percentages are then compared to the theoretical values listed in the table above. Any significant deviation between the experimental and theoretical values might indicate the presence of impurities or an incorrect structural assignment.
Computational Chemistry and Molecular Modeling of 4 Cyano 1h Pyrazole 1 Carboxamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-cyano-1H-pyrazole-1-carboxamide, these calculations can predict its geometry, electronic distribution, and reactivity, which are crucial for designing new derivatives with enhanced properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. DFT studies on various pyrazole-carboxamide derivatives have been conducted to understand their stability and electronic properties. researchgate.netiaea.orgjcsp.org.pk For instance, calculations at the B3LYP/6-31G* level of theory have been employed to optimize the geometries and analyze the frontier molecular orbitals (HOMO and LUMO) of pyrazole-carboxamides. researchgate.netiaea.org The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an important parameter for determining molecular stability and reactivity. researchgate.netjcsp.org.pk
In the case of this compound, the electron-withdrawing nature of the cyano group at the C4 position and the carboxamide group at the N1 position would significantly influence the electronic distribution of the pyrazole (B372694) ring. DFT calculations would likely show a lowering of both HOMO and LUMO energy levels compared to unsubstituted pyrazole. The HOMO is expected to be distributed over the pyrazole ring, while the LUMO may have significant contributions from the cyano and carboxamide groups. The HOMO-LUMO gap would provide insights into the molecule's kinetic stability and its potential to participate in chemical reactions. DFT studies can also be instrumental in elucidating reaction mechanisms involving the pyrazole core, such as electrophilic or nucleophilic substitutions.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| N-((1E)-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene)-2-(6-methoxy-2-naphthyl)propionyl hydrazide | -5.44 | -1.21 | 4.23 | jcsp.org.pk |
| N-((1E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(6-methoxy-2-naphthyl)propionyl hydrazide | -5.56 | -1.24 | 4.32 | jcsp.org.pk |
| 2-(6-Methoxy-naphthalen-2-yl)-1-(3-phenyl-pyrazol-1-yl)propan-1-one | -5.63 | -1.41 | 4.22 | jcsp.org.pk |
The conformational flexibility of this compound is primarily associated with the rotation around the N1-C(O) single bond, connecting the pyrazole ring to the carboxamide group. This rotation can lead to different rotational isomers (rotamers) with varying energies. Conformational analysis, typically performed using DFT or other quantum mechanical methods, can identify the most stable conformers and the energy barriers for their interconversion.
For pyrazole-1-carboxamidine, a related structure, theoretical calculations have shown the existence of multiple stable tautomers and conformers. researchgate.net In this compound, the planarity of the molecule is a key question. While the pyrazole ring is planar, the carboxamide group can rotate. The most stable conformation is likely to be one where steric hindrance is minimized and electronic delocalization is maximized. The presence of the cyano group could influence the preferred orientation of the carboxamide group through electronic interactions. Understanding the relative energies of different conformers is crucial as the biological activity of a molecule can be dependent on its specific three-dimensional shape.
Computational methods are widely used to predict spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is often performed using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. rsc.orgfu-berlin.de For pyrazole derivatives, DFT calculations have been shown to provide accurate predictions of chemical shifts. nih.govnih.gov For this compound, the chemical shifts of the pyrazole ring protons and carbons would be influenced by the electronic effects of both the cyano and carboxamide substituents. DFT calculations could predict these shifts, and comparison with experimental data would confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational averaging. rsc.org
Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. nih.gov The calculated frequencies are typically scaled to correct for anharmonicity and the approximate nature of the theoretical methods. nih.gov For this compound, the characteristic vibrational modes would include the C≡N stretching frequency of the cyano group, the C=O and N-H stretching frequencies of the carboxamide group, and various vibrations of the pyrazole ring. A complete vibrational assignment based on theoretical calculations can provide a detailed understanding of the molecule's vibrational properties. researchgate.net
| Spectroscopic Parameter | Calculated Value | Experimental Value | Reference |
|---|---|---|---|
| ¹³C NMR Chemical Shift (C3/C5) | 144.2 ppm | 143.2 ppm | nih.gov |
| ¹³C NMR Chemical Shift (C4) | 105.1 ppm | 105.5 ppm | nih.gov |
| FT-IR N-H Stretch | 3450 cm⁻¹ (monomer) | ~3200-2600 cm⁻¹ (H-bonded) | mdpi.com |
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can account for the bulk effects of a solvent on a solute. researchgate.net In PCM, the solvent is treated as a continuous dielectric medium, and the solute is placed in a cavity within this medium.
For a polar molecule like this compound, solvent effects are expected to be significant. PCM calculations can be used to study how the stability of different conformers, electronic properties, and spectroscopic parameters change in different solvents. For instance, polar solvents would likely stabilize charge-separated states and could influence the tautomeric equilibrium if different tautomers exist. Solvation models are crucial for obtaining more accurate predictions of properties in solution, which is the relevant environment for many chemical and biological processes. researchgate.net
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or a nucleic acid. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
While specific molecular docking studies for this compound are not readily found, numerous studies on related pyrazole-carboxamide derivatives have demonstrated their potential to interact with a variety of biological targets. These studies provide a framework for predicting the potential interactions of this compound.
The pyrazole ring is a versatile scaffold in medicinal chemistry, capable of forming various interactions such as hydrogen bonds, and π-stacking interactions with biological macromolecules. nih.gov The carboxamide group is a common feature in many drugs and can act as both a hydrogen bond donor and acceptor. The cyano group can also participate in hydrogen bonding and dipole-dipole interactions.
Docking studies of pyrazole-carboxamide derivatives have revealed their binding modes with enzymes like carbonic anhydrase, nih.gov various kinases, nih.gov and DNA. jst.go.jpnih.gov For example, in the active site of an enzyme, the pyrazole nitrogen atoms could act as hydrogen bond acceptors, while the NH of the carboxamide could be a hydrogen bond donor. The aromatic pyrazole ring could engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The specific binding mode of this compound would depend on the topology and chemical nature of the target's binding site. Molecular docking simulations could be employed to screen a library of potential protein targets to identify those with a high binding affinity for this compound, thus guiding experimental validation.
| Pyrazole Derivative Class | Biological Target | Key Interactions Observed in Docking | Reference |
|---|---|---|---|
| Pyrazole-carboxamides bearing sulfonamide moiety | Carbonic Anhydrase (hCA I and hCA II) | Coordination with Zn²⁺ ion, hydrogen bonding with active site residues. | nih.gov |
| 1H-pyrazole-3-carboxamide derivatives | DNA (minor groove) | Hydrogen bonding and van der Waals interactions with DNA bases. | jst.go.jpnih.gov |
| N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives | Aurora-A kinase | Hydrogen bonding with backbone atoms in the hinge region. | nih.gov |
| Pyrazole-based inhibitors | Pantothenate Synthetase | Hydrophobic interactions and π-π stacking. | researchgate.net |
Prediction of Inhibitory Activities against Specific Enzymes
Molecular docking is a primary computational technique used to predict how a molecule, or ligand, binds to the active site of a target enzyme. This method predicts the preferred orientation and conformation of the ligand, as well as the binding affinity. For the pyrazole carboxamide scaffold, docking studies have been instrumental in identifying potential enzyme targets and elucidating binding modes.
For instance, various pyrazole carboxamide derivatives have been investigated as inhibitors of several key enzymes implicated in disease. Molecular docking studies on novel pyrazole-carboxamides bearing a sulfonamide moiety identified them as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. nih.govresearchgate.net Similarly, docking experiments have been used to evaluate pyrazole-containing compounds as potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme overexpressed in inflammation and various diseases. ceon.rs In these studies, the pyrazole core consistently participates in key interactions within the enzyme's active site.
In the context of cancer, pyrazole derivatives are widely studied as kinase inhibitors. semanticscholar.org Docking simulations have been performed to predict the binding of pyrazole-indole hybrids to the active site of cyclin-dependent kinase 2 (CDK-2), revealing that these compounds could fit well within the active pocket. semanticscholar.org Another study focused on designing 1H-pyrazole-3-carboxamide derivatives as inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and CDKs, critical targets in acute myeloid leukemia (AML). nih.gov
Should this compound be screened for enzyme inhibition, molecular docking would be the initial step. Its cyano and carboxamide groups would be assessed for their potential to form hydrogen bonds, while the pyrazole ring could engage in pi-stacking or hydrophobic interactions with amino acid residues in an enzyme's active site. The predicted binding energies from such simulations would provide a quantitative estimate of its inhibitory potential against a panel of enzymes.
Table 1: Examples of Predicted Enzyme Inhibition by Pyrazole Carboxamide Derivatives
| Derivative Class | Target Enzyme | Computational Method | Key Findings |
| Pyrazole-carboxamides with sulfonamide moiety | Carbonic Anhydrase (hCA I & hCA II) | Molecular Docking | Compounds showed good binding affinity and interactions with the enzyme active site. nih.govresearchgate.net |
| Pyrazole-containing amides | Cyclooxygenase-2 (COX-2) | Molecular Docking | Amide derivatives exhibited lower binding energies than corresponding acids, suggesting stronger binding. ceon.rs |
| Pyrazole-indole hybrids | Cyclin-Dependent Kinase 2 (CDK-2) | Molecular Docking | Compounds 7a and 7b were found to embed well within the active pocket of the CDK-2 enzyme. semanticscholar.org |
| 1H-pyrazole-3-carboxamide derivatives | Fms-like receptor tyrosine kinase 3 (FLT3) | Not specified | Derivatives were designed based on a known potent FLT3 inhibitor. nih.gov |
In Silico Prediction of Biological Activity Profiles
Beyond single-enzyme inhibition, computational methods can predict a broader profile of biological activities for a compound. These in silico approaches use a molecule's structure to forecast its potential therapeutic effects and liabilities.
Structure-Activity Relationship (SAR) Modeling via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how chemical structure relates to biological activity. Computational SAR, often through quantitative structure-activity relationship (QSAR) models, builds mathematical models to predict the activity of new compounds.
For the pyrazole class, computational SAR has been crucial. In the development of pyrazole derivatives as rearranged during transfection (RET) kinase inhibitors, 3D-QSAR models were built to guide the design of more potent compounds. These models use calculated molecular fields to correlate with biological activity, providing a visual and quantitative guide for structural modification.
SAR studies on N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors revealed that while various hydrophobic substituents were tolerated on a pyrazole-based scaffold, a polar 4-cyano group was detrimental to inhibitory activity in that specific series. nih.gov This highlights the profound impact that a single functional group can have on the biological activity of the parent molecule. The SAR of pyrazole carboxamides as fungicides targeting succinate (B1194679) dehydrogenase (SDH) has also been explored using docking methods to understand the key structural requirements for activity.
For this compound, a computational SAR study would involve generating a library of virtual derivatives by modifying its structure (e.g., substituting other groups for the cyano group or adding substituents to the pyrazole ring). The predicted activities of these virtual compounds against various biological targets would then be used to build a model, clarifying the role of the cyano and carboxamide moieties in potential therapeutic activities.
Prediction of Potential Bioactive Agents
Computational tools can screen a single compound against numerous biological targets to predict its potential as a bioactive agent. This process, sometimes called "target fishing" or "reverse docking," helps identify new therapeutic applications for existing or novel molecules.
Comprehensive in silico analyses have been conducted on libraries of pyrazole derivatives to assess their potential as modulators for a range of cancer-related proteins, including C-RAF, VEGFR, and HDAC. nih.gov These studies use molecular docking and molecular dynamics simulations to predict binding and identify promising candidates for further development. nih.gov
Applying this approach to this compound would involve docking it into the crystal structures of hundreds of different proteins. The results would generate a ranked list of potential biological targets based on predicted binding affinity. For example, given the extensive research into pyrazoles as kinase inhibitors, it would be a priority to screen this specific compound against a wide panel of human kinases. semanticscholar.org Such a screening could reveal unexpected activities and provide a strong rationale for initiating specific experimental assays. This predictive power allows for the efficient allocation of resources, focusing laboratory work on the most promising therapeutic avenues.
Structure Activity Relationship Sar and Mechanistic Studies of 4 Cyano 1h Pyrazole 1 Carboxamide Derivatives Non Clinical Focus
Impact of Pyrazole (B372694) Ring Substituents on Biological Efficacy
The biological activity of pyrazole carboxamide derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. researchgate.net The core structure's polarity and reactivity, imparted by the two adjacent nitrogen atoms, can be finely tuned through substitution. nih.gov
The cyano (C≡N) group is a potent electron-withdrawing group and a hydrogen bond acceptor, making its placement on the pyrazole ring a critical determinant of activity. While direct SAR studies on moving the cyano group from the C4 position in 4-cyano-1H-pyrazole-1-carboxamide are not extensively detailed in the provided context, the importance of substituent positioning on the pyrazole core is well-established. For instance, the position of a carbohydrazide (B1668358) moiety, another functional group, at C3, C4, or C5 of the pyrazole ring leads to vastly different biological activities, including antitumor, antinociceptive, and antimicrobial effects. nih.gov This highlights that the specific location of a key functional group like the cyano group at C4 is crucial for defining the molecule's interaction with its biological target.
Modification or replacement of the cyano group can significantly alter activity. In the development of ligands for cannabinoid receptors (CB1), replacing a N-piperidinyl ring with a 1-cyanocyclohexyl or a 4-cyano-tetrahydropyranyl group on a 1,5-diarylpyrazole-3-carboxamide scaffold resulted in compounds with high affinity for either CB1 receptors or the 18 kDa translocator protein (TSPO). nih.gov This demonstrates that the cyano group, as part of a larger substituent, plays a significant role in modulating receptor affinity and selectivity.
The carboxamide linkage (-CONH-) is a cornerstone of the scaffold's biological activity, often participating in crucial hydrogen bonding interactions with target proteins. acs.org Modifications at this site are a common strategy for optimizing potency and selectivity.
Studies on pyrazole amide derivatives as antifungal agents revealed that altering the amide linkage is a key factor. nih.gov For example, in a series of N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives developed as potential Succinate (B1194679) Dehydrogenase (SDH) inhibitors, the nature of the substituent on the pyridine (B92270) ring, which is attached via the carboxamide nitrogen, was critical for antifungal activity. acs.org Similarly, in another series of pyrazole carboxamides, the presence of a difluoromethyl pyrazole-(m-benzene) carboxamide scaffold was found to significantly enhance antifungal activity against various pathogens. nih.gov
The following table illustrates how modifications to the amine part of the carboxamide moiety in a series of 1,5-diaryl pyrazoles impact anti-bacterial activity. The introduction of a 4-piperidine moiety, in particular, was shown to enhance activity, underscoring the importance of the group attached to the carboxamide nitrogen. nih.gov
| Compound ID | Carboxamide Moiety Modification | Key Finding |
| Derivative 1 | Aliphatic Amide Linkage | Important for antimicrobial activity. |
| Derivative 2 | Amide with 4-piperidine moiety | Enhanced antimicrobial activity. nih.gov |
In a series of 1,5-diarylpyrazole-3-carboxamides, the nature of the aryl ring at the N1 position was a key factor in determining selectivity between CB1 receptors and TSPO. nih.gov For instance, a derivative with a 2-bromophenyl group at N1 showed high affinity and selectivity for CB1 receptors. nih.gov
Research into pyrazole derivatives as anticancer agents has also shown the importance of the N1 substituent. A series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were evaluated for their ability to inhibit cancer cell growth, with the substitution pattern on the N1-arylmethyl group influencing potency. nih.gov Similarly, in the design of FLT3 inhibitors for acute myeloid leukemia, optimizing the moieties at the N1 position of 1H-pyrazole-3-carboxamide derivatives was a key strategy. mdpi.com
The table below shows the impact of N1-substituents on the antifungal activity of pyrazole-4-carboxamide derivatives against Gibberella zea.
| Compound ID | N1-Substituent | R Group (on Pyridine) | EC50 (μg/mL) vs. G. zea |
| 7a | 2,6-dichlorophenyl | 2-Cl | 1.8 |
| 7b | 2,6-dichlorophenyl | 2-F | 22.3 |
| 7d | 2,6-dichlorophenyl | 2-CH3 | 15.6 |
| 7g | 2,6-difluorophenyl | 2-Cl | 4.9 |
Data derived from a study on N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. acs.org
The biological activity of this compound derivatives is governed by a combination of electronic and steric effects imparted by its various substituents.
Electronic Effects: The cyano group at the C4 position is a strong electron-withdrawing group. This electronic feature can influence the acidity of the pyrazole ring protons and the electron density distribution across the molecule, which can be critical for binding to enzyme active sites. researchgate.netacs.org Halogen substituents, often found on aryl rings at the N1 position, also contribute significantly to the electronic profile through their inductive and resonance effects, influencing metabolic stability and lipophilicity. researchgate.net
Steric Effects: The size and shape of substituents play a crucial role in determining how well a molecule fits into the binding pocket of a target protein. researchgate.net For example, bulky substituents on the N1-phenyl ring can provide better van der Waals interactions within a hydrophobic pocket, but if they are too large, they can cause steric hindrance that prevents optimal binding. nih.gov In the development of acid ceramidase inhibitors, the stereochemistry of branched alkyl chains attached to a urea (B33335) scaffold (structurally related to carboxamides) was found to affect potency, highlighting the importance of the substituent's conformation and steric requirements. acs.org Molecular docking studies of pyrazole-4-carboxamide derivatives targeting SDH have shown that interactions such as π–π stacking with specific amino acid residues (e.g., Arg59) are dependent on the steric and electronic nature of the phenyl ring substituent. acs.org
Molecular Targets and Interaction Mechanisms
Derivatives of pyrazole carboxamide are known to inhibit a range of enzymes by interacting with specific residues in their active sites. The mechanisms often involve a combination of hydrogen bonds, hydrophobic interactions, and coordination with metal ions.
Cyclooxygenase-2 (COX-2): The pyrazole scaffold is famously present in the selective COX-2 inhibitor Celecoxib. nih.gov COX-2 inhibitors work by blocking the cyclooxygenase enzyme, which reduces the production of prostaglandins (B1171923) that mediate inflammation and pain. nih.govresearchgate.net The selectivity of these inhibitors for COX-2 over the related COX-1 isoform is often attributed to the ability of the drug to fit into a larger, more accommodating active site in the COX-2 enzyme. The specific substitution pattern on the pyrazole ring and its appended aryl groups is critical for achieving this selectivity.
Carbonic Anhydrases (CAs): Pyrazole carboxamide derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, which are zinc-containing metalloenzymes. researchgate.net These enzymes catalyze the reversible hydration of CO2 to bicarbonate and are important therapeutic targets for conditions like glaucoma. researchgate.netnih.gov
Inhibition studies on hCA I and hCA II with novel pyrazole carboxamide derivatives showed that the compounds' inhibitory effects are highly dependent on their structure. nih.gov A series of benzenesulfonamides incorporating pyrazole-carboxamides were found to be effective inhibitors of four different hCA isoforms (hCA I, II, IX, and XII). mdpi.comnih.gov The inhibition mechanism involves the sulfonamide group coordinating to the Zn(II) ion in the enzyme's active site, while the pyrazole-carboxamide portion of the molecule extends into the active site cavity, forming hydrogen bonds and hydrophobic interactions with amino acid residues. researchgate.net The substitution pattern on the pyrazole and its N1- and C3/C5-substituents determines the selectivity for different CA isoforms. mdpi.com For example, the presence of a 2-hydroxyphenyl substituent at position 3 of the pyrazole ring was found to be detrimental to hCA I inhibitory activity in one series of compounds. mdpi.com
The table below presents the inhibition data for selected pyrazole-carboxamide sulfonamide derivatives against four human carbonic anhydrase isoforms.
| Compound ID | Substituent at Pyrazole C3 | N-Substituent on Carboxamide | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 4a | 2-hydroxyphenyl | 4-sulfamoylphenyl | 8975 | 98.4 | 45.7 | 7.8 |
| 4d | 2-hydroxy-4,5-dimethylphenyl | 4-sulfamoylphenyl | 114.7 | 89.5 | 25.4 | 5.6 |
| 5a | 2-hydroxyphenyl | 4-sulfamoylphenethyl | 96.6 | 121.4 | 34.5 | 7.5 |
| 5f | 5-chloro-2-hydroxyphenyl | 4-sulfamoylphenethyl | 115.4 | 8.3 | 28.9 | 4.9 |
Data derived from a study on benzenesulfonamides incorporating pyrazole-carboxamide moieties. mdpi.com
Receptor Binding and Modulation
The pyrazole carboxamide scaffold has been extensively studied for its interaction with various receptors, most notably the cannabinoid and translocator protein receptors.
Cannabinoid Receptors
A significant body of research has focused on pyrazole derivatives as antagonists of the cannabinoid receptor 1 (CB1). elsevierpure.comnih.gov The diarylpyrazole N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, known as SR141716A or rimonabant (B1662492), has served as a lead compound in many of these investigations. elsevierpure.comnih.govjbclinpharm.org Structure-activity relationship (SAR) studies have elucidated key structural features for potent and selective CB1 antagonism. These include:
A para-substituted phenyl ring at the 5-position of the pyrazole ring. elsevierpure.comnih.gov
A carboxamide group at the 3-position. elsevierpure.comnih.gov
A 2,4-dichlorophenyl substituent at the 1-position. elsevierpure.comnih.gov
The nature of the substituent at the N1 position of the pyrazole ring is crucial, with alkyl groups like n-pentyl and n-hexyl also showing high affinity. jbclinpharm.org Modifications to the carboxamide moiety at the 3-position have also been explored, with the N,N-piperidinyl analog demonstrating good selectivity for the CB1 receptor. jbclinpharm.org
Interestingly, minor structural modifications in some 1,5-diarylpyrazole-3-carboxamide derivatives, such as replacing an N-piperidinyl ring with a 4-(4-cyano-tetrahydro-2H-pyranyl) or 1-cyano-cyclohexyl ring, have been shown to switch binding selectivity from CB1 receptors to the 18 kDa translocator protein (TSPO). This highlights the subtle structural determinants that govern receptor recognition.
Ryanodine (B192298) Receptors
Current scientific literature, based on the conducted search, does not indicate significant research into the binding of this compound derivatives to ryanodine receptors. The primary focus of research for this class of compounds has been on other targets.
Interference with Pathological Biochemical Processes
Derivatives of the pyrazole carboxamide scaffold have been shown to interfere with a variety of pathological biochemical processes through different mechanisms of action.
The antagonism of the CB1 receptor by pyrazole carboxamide derivatives suggests their potential to interfere with pathological processes where the endocannabinoid system is dysregulated. elsevierpure.comnih.gov Beyond cannabinoid receptor modulation, pyrazole carboxamides have demonstrated activity as inhibitors of several key enzymes.
Certain novel pyrazole carboxamide derivatives have been identified as inhibitors of human carbonic anhydrase (CA) isozymes I and II. researchgate.net Carbonic anhydrases are zinc metalloenzymes that play a crucial role in numerous physiological and pathological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy. researchgate.net The inhibitory effects of these pyrazole derivatives are attributed to the interaction of the pyrazole and carboxamide moieties with the enzyme's active site. researchgate.net
Furthermore, various 1H-pyrazole-3-carboxamide derivatives have been designed and synthesized as potent inhibitors of protein kinases, such as Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs). researchgate.netmdpi.com The inhibition of these kinases is a key strategy in cancer therapy, particularly for acute myeloid leukemia (AML). researchgate.netmdpi.com In this context, the pyrazole-3-carboxamide core serves as a critical scaffold for interacting with the ATP-binding site of the kinases.
Additionally, antiproliferative activity against human melanoma cell lines has been reported for a series of 1H-pyrazole-1-carboxamide derivatives. nih.gov One of the most potent compounds in this series featured N-methylpiperazinyl and phenolic moieties, highlighting the importance of specific substituents on the diarylpyrazole scaffold for cytotoxic activity. nih.gov
The fungicidal activity of some pyrazole-4-carboxamide derivatives has been linked to the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. This indicates that these compounds can interfere with fundamental cellular energy production processes in certain pathogens.
Tautomerism and its Role in Biological Activity and Molecular Recognition
Tautomerism, the ability of a molecule to exist in two or more interconvertible isomeric forms, is a recognized feature of pyrazole-containing compounds and can play a significant role in their biological activity. nih.gov The specific tautomeric form present can influence how the molecule interacts with its biological target, affecting binding affinity and subsequent biological response.
For pyrazole carboxamides, the potential for tautomerism exists, and the equilibrium between different tautomers can be influenced by the nature and position of substituents on the pyrazole ring, as well as the surrounding solvent environment. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), have been utilized to determine the possible tautomeric structures of novel pyrazole carboxamide derivatives and to observe hydrogen bonding interactions. researchgate.net
The active tautomeric form of a pyrazole analog at the enzyme's active site is a key consideration in drug development. nih.gov For instance, in the design of pyrazole-based monoamine oxidase (MAO) inhibitors, the tautomeric form of the pyrazole interacting with the active site of the enzyme is a critical factor for inhibitory potency. nih.gov The nitrogen atoms within the pyrazole ring often play a crucial role in forming hydrogen bonds with the receptor, and the specific tautomer present will dictate the geometry and strength of these interactions. researchgate.net
While specific studies on the tautomerism of this compound are not detailed in the available literature, the general principles of pyrazole tautomerism suggest that it could exist in different forms, which may have implications for its molecular recognition and biological activity. The electron-withdrawing nature of the cyano group at the 4-position and the carboxamide at the 1-position would likely influence the electronic distribution within the pyrazole ring and, consequently, the tautomeric equilibrium.
Rational Design Principles for Enhanced Biological Activity
The rational design of pyrazole carboxamide derivatives to enhance their biological activity has been a prominent theme in medicinal chemistry, often starting from a lead compound identified through high-throughput screening or from a known active molecule. nih.govnih.gov
A common strategy involves the systematic modification of substituents at various positions of the pyrazole ring and any associated aromatic rings to optimize potency, selectivity, and pharmacokinetic properties. For example, in the development of CB1 receptor antagonists, a variety of chemically diverse motifs have been introduced onto the rimonabant template to explore the structure-activity relationship of the eastern amide portion. nih.gov
In the design of kinase inhibitors, such as those targeting interleukin-1 receptor-associated kinase 4 (IRAK4), a lead thiazolecarboxamide derivative was structurally modified. nih.gov This included converting the thiazole (B1198619) ring to an oxazole (B20620) ring and introducing a methyl group to reduce cytochrome P450 (CYP) inhibition. nih.gov Further modifications of the alkyl substituent at the 1-position of the pyrazole ring were undertaken to improve the CYP1A2 induction profile, revealing that branched alkyl and certain saturated heterocyclic groups were effective. nih.gov
Similarly, in the development of potent FLT3 inhibitors for acute myeloid leukemia, a step-by-step structural optimization of 1H-pyrazole-3-carboxamide derivatives was performed. mdpi.com This demonstrated that a combination of a piperazine (B1678402) moiety in the hydrophilic pocket, a benzene (B151609) ring as a linker, and a bulkier fused ring in a deep hydrophobic pocket significantly increased the inhibitory activity. mdpi.com
The design of novel pyrazole carboxamides as fungicides targeting succinate dehydrogenase (SDH) has also been guided by rational design principles. By using highly active existing fungicides as parent structures, new derivatives have been synthesized with improved fungicidal activities. Molecular docking simulations are often employed in these studies to understand the probable mechanism of action and to guide the design of more effective compounds.
These examples underscore a common set of rational design principles:
Scaffold Hopping: Replacing a core heterocyclic system (e.g., thiazole with oxazole) to improve properties. nih.gov
Substituent Modification: Systematically altering functional groups on the core scaffold to enhance potency and selectivity, and to mitigate undesirable properties like metabolic instability or off-target effects. mdpi.comnih.gov
Bioisosteric Replacement: Substituting parts of a molecule with other groups that have similar physical or chemical properties to improve biological activity or pharmacokinetics.
Structure-Based Design: Utilizing knowledge of the three-dimensional structure of the biological target to design ligands that fit optimally into the binding site. This is often aided by computational tools like molecular docking.
By applying these principles, researchers continue to refine the pyrazole carboxamide scaffold to develop new chemical entities with enhanced biological activity for a range of therapeutic and other applications.
Emerging Applications in Chemical Biology and Agrochemical Sciences
Development of Enzyme Inhibitors as Chemical Probes
The pyrazole (B372694) scaffold is a well-established pharmacophore in drug discovery, known for its presence in various clinically approved drugs. Research into pyrazole derivatives has revealed their potential to selectively inhibit key enzymes involved in various diseases.
Cyclooxygenase-2 (COX-2) Inhibitors
While specific studies on the COX-2 inhibitory activity of 4-cyano-1H-pyrazole-1-carboxamide are not extensively documented in publicly available literature, the broader class of pyrazole derivatives has been a significant area of research for developing selective COX-2 inhibitors. These inhibitors are sought after for their anti-inflammatory properties with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
For instance, research has been conducted on compounds like 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide (Compound AD 532), which incorporates a cyano-pyrazole moiety. rsc.orgnih.govresearchgate.net Studies on such derivatives indicate that the pyrazole ring system is a key structural feature for COX-2 inhibition. nih.govnih.govnih.govrsc.org The development of novel pyrazole-based COX-2 inhibitors continues to be an active area of research, with a focus on enhancing potency and selectivity. nih.gov
Cannabinoid Receptor (CB1) Antagonists
There is no direct evidence in the reviewed literature to suggest that this compound acts as a cannabinoid receptor (CB1) antagonist. The research on CB1 antagonists has prominently featured 1,5-diarylpyrazole derivatives, such as Rimonabant (B1662492). nih.govnih.gov These compounds are structurally more complex than this compound.
The core structure-activity relationship for these pyrazole-based CB1 antagonists often involves bulky substituents at various positions on the pyrazole ring, which are not present in the simpler this compound. nih.govnih.govnih.gov Therefore, based on current literature, this specific compound is not recognized as a CB1 antagonist.
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibitors
Scientific literature does not currently identify this compound as an inhibitor of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD). The discovery and characterization of NAPE-PLD inhibitors are still in relatively early stages.
Initial research has identified other chemical scaffolds, such as quinazoline (B50416) sulfonamide derivatives, as the first small-molecule inhibitors of this enzyme. rsc.orgnih.govescholarship.org More recent work has led to the discovery of compounds like LEI-401, a brain-active NAPE-PLD inhibitor, which also does not feature a this compound structure. nih.gov
Advanced Applications in Pest and Plant Disease Management
The pyrazole carboxamide chemical class has made a significant impact on the agrochemical industry, particularly in the development of modern insecticides.
Insecticidal Agents Targeting Ryanodine (B192298) Receptors
While there is no specific data on the insecticidal activity of this compound itself, the pyrazole amide scaffold is central to a major class of insecticides that target insect ryanodine receptors (RyRs). rsc.orgrsc.orgresearchgate.netnih.govsci-hub.seresearchgate.netnih.gov These receptors are critical for calcium regulation in insect muscle cells.
Compounds like Chlorantraniliprole and Cyantraniliprole, which contain a more substituted pyrazole carboxamide core, are potent activators of insect RyRs. rsc.orgresearchgate.net Their binding to the receptor leads to an uncontrolled release of internal calcium stores, causing muscle paralysis and eventual death of the target pest. rsc.orgnih.gov The development of novel pyrazole-based insecticides targeting RyRs is an ongoing effort to manage insecticide resistance and improve pest control strategies. rsc.orgresearchgate.netnih.gov
The Ascendant Trajectory of this compound in Chemical Innovation
The heterocyclic compound this compound is carving a significant niche in the realms of chemical biology and agrochemical sciences. This molecule, characterized by its pyrazole core functionalized with both a cyano and a carboxamide group, is demonstrating considerable potential as a versatile building block for the synthesis of complex, biologically active molecules. Its emerging applications range from combating plant viruses to serving as a scaffold for novel fungicides and herbicides, heralding a new era in the development of pyrazole-based technologies.
The unique structural attributes of this compound have positioned it as a molecule of interest for a variety of applications, particularly within the agricultural sector.
Antiviral Agents against Plant Pathogens
A critical area of application for derivatives of this compound is in the development of antiviral agents to combat plant pathogens, a significant threat to global food security.
One of the most well-documented plant pathogens, the Tobacco Mosaic Virus (TMV), has been a key target for antiviral research. mdpi.com TMV infections are widespread and can lead to substantial economic losses in various crops. mdpi.com The development of effective treatments has been challenging, creating a pressing need for new antiviral agents with novel mechanisms of action. mdpi.com
In this context, derivatives of this compound have shown promise. For instance, a series of novel pyrazole amide derivatives were designed and synthesized to target the TMV coat protein (TMV-CP). mdpi.comnih.gov These compounds were synthesized by reacting 5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carboxylic acids with 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. mdpi.comnih.gov Preliminary bioassays revealed that these compounds exhibited promising activity against TMV. mdpi.comnih.gov Notably, one of the synthesized compounds, 5-Chloro-N-(4-cyano-1-(p-tolyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide, demonstrated potent biological activity against TMV, comparable to the commercial antiviral agent ningnanmycin. mdpi.com Molecular docking studies have suggested that the pyrazole amide moiety of these compounds can fit snugly into the binding sites of the TMV coat protein. mdpi.comnih.gov
Table 1: Antiviral Activity of a Pyrazole Amide Derivative Against Tobacco Mosaic Virus (TMV)
| Compound | Target | Activity | Reference |
|---|---|---|---|
| 5-Chloro-N-(4-cyano-1-(p-tolyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide | TMV Coat Protein | Potent | mdpi.com |
Fungicidal and Herbicidal Applications in Crop Protection
Beyond its antiviral potential, the pyrazole scaffold is a well-established pharmacophore in the development of fungicides and herbicides. The carboxamide group, in particular, is a key feature of many modern fungicides.
Fungicidal Activity: Pyrazole carboxamide fungicides have been extensively researched and commercialized to combat fungal diseases in crops. For instance, novel pyrazole carboxamides containing a diarylamine scaffold have demonstrated significant antifungal activity against Rhizoctonia solani, the fungus responsible for rice sheath blight. nih.gov One such compound, N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028), exhibited an EC50 value of 0.022 mg/L against R. solani, which is comparable to the commercial fungicide thifluzamide. nih.gov Furthermore, a series of N-cyano-1H-imidazole-4-carboxamide derivatives, synthesized through a novel method, showed selective and potent antifungal activity against R. solani. nih.gov
Herbicidal Activity: The pyrazole structure is also integral to the design of new herbicides. Derivatives of 5-cyano-1-substituted-1H-pyrazole-4-carboxamide have been shown to possess both terrestrial and aquatic herbicidal activity. google.com Research into novel pyrazole aromatic ketone analogs has identified several compounds with excellent herbicidal activity against various weeds, acting as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov Additionally, a series of 3-oxopropionamide-1-methylpyrazole carboxylate analogues have been synthesized and evaluated for their herbicidal activities, with some compounds showing superior growth inhibition of weeds compared to commercial herbicides. nih.gov
Table 2: Agrochemical Applications of Pyrazole Derivatives
| Application | Target Organism/Enzyme | Example Compound/Derivative | Reference |
|---|---|---|---|
| Fungicidal | Rhizoctonia solani | N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | nih.gov |
| Herbicidal | Weeds (e.g., Chenopodium serotinum) | Pyrazole aromatic ketone analogs | nih.gov |
| Herbicidal | Weeds (e.g., Amaranthus retroflexus) | 3-oxopropionamide-1-methylpyrazole carboxylates | nih.gov |
Utility as Building Blocks in Complex Organic Synthesis
The chemical reactivity of the pyrazole ring, coupled with the functional groups of this compound, makes it a valuable intermediate in organic synthesis. bldpharm.com The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, can undergo various substitution reactions, providing a versatile platform for constructing more complex molecules. nih.gov
This adaptability allows for the synthesis of a wide array of derivatives with tailored properties for diverse applications, including the development of new bioactive molecules. mdpi.com The synthesis of pyrazole-based compounds is a dynamic area of research, with new methods continually being developed to create novel structures. researchgate.net
Future Directions in the Design of Pyrazole-Based Bioactive Molecules
The broad spectrum of biological activities exhibited by pyrazole derivatives underscores their importance in medicinal and agricultural chemistry. nih.govnih.gov Future research is likely to focus on several key areas:
Rational Drug Design: The continued exploration of structure-activity relationships will facilitate the rational design of new generations of pyrazole-based drugs with enhanced efficacy and selectivity. nih.gov
Molecular Hybridization: Combining the pyrazole scaffold with other bioactive compounds is a promising strategy for developing new therapeutic agents. mdpi.com
Novel Targets: Identifying and validating new biological targets for pyrazole derivatives will expand their therapeutic and agrochemical potential. nih.gov
The ongoing research into pyrazole compounds, including derivatives of this compound, promises to yield new and innovative solutions to challenges in medicine and agriculture. medchemexpress.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-cyano-1H-pyrazole-1-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Cyclocondensation : Use substituted hydrazines and cyanoacetamide derivatives under reflux in polar aprotic solvents (e.g., DMF) to form the pyrazole core. Monitor reaction progress via TLC or HPLC .
- Post-synthetic modification : Introduce the cyano group via nucleophilic substitution or oxidation of amine intermediates. Optimize temperature (60–100°C) and catalyst (e.g., CuCN) to minimize side products .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Validate purity via -NMR and LC-MS .
Q. How should researchers characterize the structural integrity of this compound?
- Techniques :
- Spectroscopy : - and -NMR to confirm substituent positions and carboxamide functionality. IR spectroscopy for cyano (C≡N, ~2200 cm) and amide (C=O, ~1650 cm) groups .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- Elemental analysis : Confirm C, H, N composition within ±0.4% deviation .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data for this compound derivatives?
- Approach :
- Dose-response reevaluation : Test compounds across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Assay standardization : Replicate studies using consistent cell lines (e.g., HEK293 vs. HeLa) and controls to isolate compound-specific effects .
- Meta-analysis : Cross-reference data with structurally analogous pyrazole carboxamides (e.g., 5-amino-1-methyl derivatives) to identify trends in substituent-activity relationships .
Q. How can computational methods predict the binding affinity of this compound to target enzymes?
- Workflow :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, phosphodiesterases). Focus on hydrogen bonding with the carboxamide group and steric fit of the cyano substituent .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction frequencies .
- QSAR modeling : Develop regression models using descriptors like LogP, topological polar surface area (TPSA), and electronegativity to predict IC values .
Q. What crystallographic techniques are suitable for elucidating the solid-state structure of this compound?
- Protocol :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (acetonitrile/methanol). Resolve structure to <1.0 Å resolution; analyze hydrogen-bonding networks (N–H⋯O=C) and π-π stacking .
- Powder XRD : Compare experimental diffractograms with simulated patterns from single-crystal data to detect polymorphism .
Data Analysis and Reproducibility
Q. How can researchers address discrepancies in synthetic yields reported for this compound analogs?
- Solutions :
- Reagent sourcing : Use anhydrous solvents and high-purity starting materials (e.g., >98% hydrazines) to minimize variability .
- Reaction monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction termination times .
- Open data practices : Share raw NMR/MS files and crystallization conditions via repositories like Zenodo to enable cross-lab validation .
Q. What in vitro assays are most reliable for evaluating the antimicrobial potential of this compound?
- Assay design :
- MIC determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
- Time-kill kinetics : Assess bactericidal activity at 2× MIC over 24 hours. Correlate with cytotoxicity (MTT assay in mammalian cells) to establish selectivity indices .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
